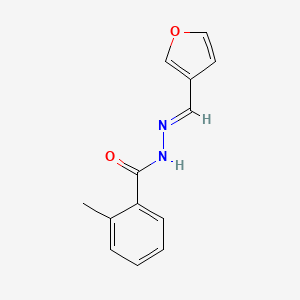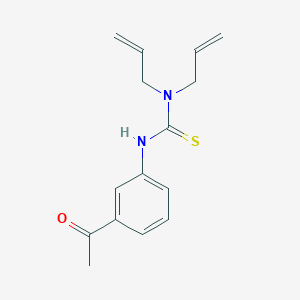![molecular formula C13H15FN2O3 B5814836 3-[2-(4-fluorophenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5814836.png)
3-[2-(4-fluorophenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar complex molecules often involves multi-step chemical processes, including condensation, cyclization, and functional group transformations. For example, compounds like ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate have been synthesized using single-crystal X-ray diffraction techniques, highlighting the importance of precise structural control in synthesis processes (Yeong et al., 2018).
Molecular Structure Analysis
Molecular structure analysis often employs techniques such as X-ray crystallography to determine the arrangement of atoms within a molecule. This analysis provides crucial information on the molecule's geometry, bond lengths, angles, and overall three-dimensional orientation, which are essential for understanding its reactivity and properties. The crystal packing and hydrogen bonding in similar compounds play vital roles in determining their structural integrity and stability (Yeong et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving similar molecules often include nucleophilic addition, reductive cyclization, and intermolecular hydrogen bonding, which are pivotal in forming the desired products with specific functionalities. These reactions are meticulously designed to introduce or modify functional groups, thereby tailoring the molecule's chemical properties for desired applications (Kumar et al., 2020).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, solubility, and crystallinity, are determined by the molecule's structural characteristics. For instance, the crystal structure and hydrogen bonding significantly influence the solubility and melting point, affecting the compound's applications in various fields (Yeong et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity towards acids, bases, oxidizing agents, and its behavior in chemical syntheses, are crucial for its application in creating more complex molecules or materials with desired functionalities. Studies on similar molecules demonstrate the importance of understanding these properties to predict the compound's behavior in various chemical environments (Kumar et al., 2020).
作用机制
Target of Action
The primary target of 3-[2-(4-fluorophenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione is the enzyme protoporphyrinogen oxidase (PPO) . PPO is a key enzyme in the biosynthesis of heme and chlorophyll, which are essential for the survival of plants and some microorganisms .
Mode of Action
The compound interacts with its target, PPO, by inhibiting its activity . This inhibition disrupts the biosynthesis of heme and chlorophyll, leading to the accumulation of protoporphyrin IX, a photodynamic compound . When exposed to light, this compound produces reactive oxygen species that cause lipid peroxidation and cell membrane damage .
Biochemical Pathways
The affected pathway is the heme and chlorophyll biosynthesis pathway . The inhibition of PPO disrupts this pathway, leading to the accumulation of protoporphyrin IX . This accumulation and subsequent production of reactive oxygen species when exposed to light result in downstream effects such as lipid peroxidation, cell membrane damage, and ultimately cell death .
Result of Action
The result of the compound’s action is the death of the target cells or organisms . This is due to the damage caused by the reactive oxygen species produced when protoporphyrin IX, which accumulates due to PPO inhibition, is exposed to light .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, light exposure is crucial for the compound’s mode of action, as it triggers the production of reactive oxygen species from accumulated protoporphyrin IX
属性
IUPAC Name |
3-[2-(4-fluorophenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O3/c1-13(2)11(17)16(12(18)15-13)7-8-19-10-5-3-9(14)4-6-10/h3-6H,7-8H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVGRGQQVRYLIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CCOC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B5814756.png)


![1-(4-pentylphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B5814774.png)

![4-({[(4-methylbenzyl)thio]acetyl}amino)benzamide](/img/structure/B5814789.png)



![4-bromo-2-[(1,3-thiazol-2-ylamino)methyl]phenol](/img/structure/B5814821.png)
![2-[(4-chlorophenyl)thio]-N-cyclopentylacetamide](/img/structure/B5814828.png)

![2-[(4,8-dimethyl-2-quinazolinyl)amino]-4,6-pyrimidinediol](/img/structure/B5814855.png)
